REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]2[CH2:5][CH2:6][C:3]=12.[Mg].C[O:12][B:13](OC)[O:14]C>C1COCC1>[CH:6]1[C:3]2[CH:2]=[CH:9][C:8]([B:13]([OH:14])[OH:12])=[CH:7][C:4]=2[CH:5]=1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(CC2)=CC=C1
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To recover the product
|
Type
|
ADDITION
|
Details
|
water (50 mL) was slowly added with vigorous stirring
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (2×300 mL)
|
Type
|
WASH
|
Details
|
The ether layer was washed with water (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a roto-evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C1C=CC(=C2)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.22 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |